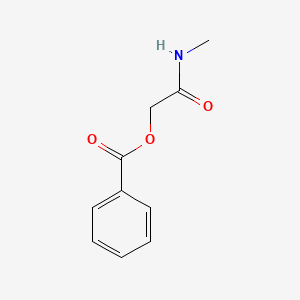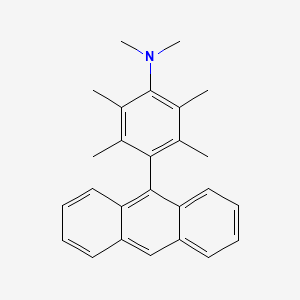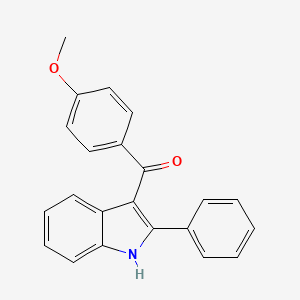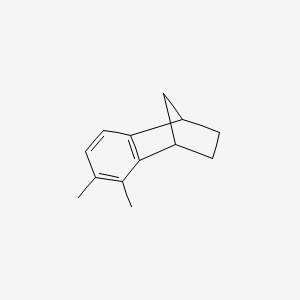
5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-1,4-methanotetralin: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring system with two methyl groups attached to the 5th and 6th positions of the tetralin structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1,4-methanotetralin typically involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives. This method allows for the formation of the desired polycyclic structure with high specificity .
Industrial Production Methods: Industrial production methods for 5,6-Dimethyl-1,4-methanotetralin are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dimethyl-1,4-methanotetralin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: 5,6-Dimethyl-1,4-methanotetralin is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of polycyclic aromatic hydrocarbons on living organisms. It can serve as a model compound to investigate the metabolism and toxicity of similar structures.
Medicine: Research into related compounds has shown promise in areas such as anticancer and antimicrobial activity .
Industry: In industrial applications, 5,6-Dimethyl-1,4-methanotetralin can be used as an intermediate in the production of dyes, polymers, and other materials. Its stability and reactivity make it a versatile compound for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-1,4-methanotetralin involves its interaction with molecular targets and pathways within cells. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes involved in the metabolism of polycyclic aromatic hydrocarbons, leading to the formation of reactive intermediates that can cause cellular damage .
Comparaison Avec Des Composés Similaires
1,4-Dimethylbenzene: This compound has a similar structure but lacks the fused ring system of 5,6-Dimethyl-1,4-methanotetralin.
5,6-Dimethylbenzimidazole: This compound has a similar methyl substitution pattern but contains an imidazole ring instead of a tetralin structure.
Uniqueness: 5,6-Dimethyl-1,4-methanotetralin is unique due to its fused ring system and specific methyl substitution pattern. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
101126-30-1 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3,4-dimethyltricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C13H16/c1-8-3-6-12-10-4-5-11(7-10)13(12)9(8)2/h3,6,10-11H,4-5,7H2,1-2H3 |
Clé InChI |
RJUTZFRMAJOIJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C3CCC2C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


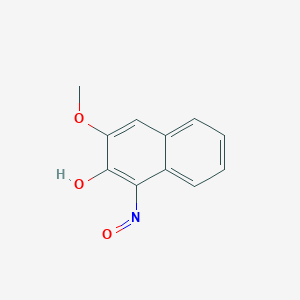
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
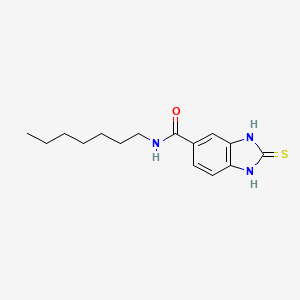
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
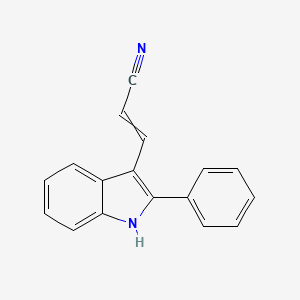

![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

